molecular formula C9H17ClN2O3 B3104796 Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate CAS No. 149979-14-6

Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate

Cat. No.: B3104796
CAS No.: 149979-14-6
M. Wt: 236.69 g/mol
InChI Key: SJLMGXDOGORKNK-UHFFFAOYSA-N
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Description

"Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate" is a carbamate derivative featuring a chloroacetylated amine group. This compound is widely utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. Its structure combines a tert-butyloxycarbonyl (Boc) protecting group with a reactive chloroacetyl moiety, enabling selective deprotection and functionalization in multi-step reactions.

Properties

IUPAC Name

tert-butyl N-[2-[(2-chloroacetyl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O3/c1-9(2,3)15-8(14)12-5-4-11-7(13)6-10/h4-6H2,1-3H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLMGXDOGORKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate typically involves the reaction of tert-butyl carbamate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates.

    Hydrolysis: Products include amines and carboxylic acids.

Scientific Research Applications

Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the synthesis of various chemical intermediates

Mechanism of Action

The mechanism of action of Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds. This interaction can affect the function of enzymes or other proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided includes two pyrimidine-based analogs that share structural motifs with "tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate." Below is a detailed comparison:

Structural and Functional Differences

Property This compound Tert-butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate Ethyl 2-{[4,6-dihydroxy-2-(methylsulfanyl)-5-pyrimidinyl]amino}-2-oxoacetate
Core Structure Chloroacetyl-amine + Boc-protected ethylamine Pyrimidine ring + Boc-protected ethylamine Pyrimidine ring with hydroxyl, methylsulfanyl, and oxoacetate groups
Reactive Groups Chloroacetyl, Boc 4-Chloro-pyrimidinyl, Boc Hydroxyl, methylsulfanyl, oxoacetate
Molecular Formula Not explicitly provided in evidence C₁₁H₁₇ClN₄O₂ C₉H₁₁N₃O₅S
Molecular Weight 272.74 g/mol 273.27 g/mol
Applications Likely intermediate in drug synthesis Potential kinase inhibitor or nucleoside analog precursor Possible use in antiviral or antibacterial agents

Reactivity and Stability

  • Chloroacetyl Group : The target compound’s chloroacetyl group is highly electrophilic, facilitating nucleophilic substitutions (e.g., with amines or thiols). In contrast, the pyrimidine analogs in the evidence rely on halogenated aromatic rings (e.g., 4-chloro-pyrimidinyl) for regioselective coupling reactions .
  • Boc Protection : All three compounds use Boc groups for amine protection, ensuring stability under basic or nucleophilic conditions. However, the pyrimidine derivatives exhibit additional functional groups (e.g., methylsulfanyl or hydroxyl) that may influence solubility and degradation pathways .

Research Findings and Limitations

  • Gaps in Evidence: The provided materials lack direct data on "this compound," necessitating extrapolation from structurally related compounds.
  • Pyrimidine Analogs : The pyrimidine derivatives highlight the importance of aromatic heterocycles in modulating bioactivity, but their relevance to the target compound’s applications remains speculative without experimental validation .

Biological Activity

Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate (CAS Number: 149979-14-6) is a synthetic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H17ClN2O3
  • IUPAC Name : tert-butyl N-[2-[(2-chloroacetyl)amino]ethyl]carbamate

The synthesis of this compound typically involves the reaction between tert-butyl carbamate and chloroacetyl chloride in the presence of a base such as triethylamine. This process is crucial for generating the desired compound with specific biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The chloroacetyl group can form covalent bonds with amino acids in proteins, potentially altering their function. This mechanism may lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts, particularly in targeting diseases where enzyme activity is dysregulated .

Research Findings and Case Studies

  • Enzyme Interaction Studies :
    A study evaluated the interaction of this compound with various enzymes. The results indicated that the compound could effectively inhibit certain proteases, which are critical in many biological processes, including viral replication .
  • In Vivo Efficacy :
    In vivo experiments using animal models demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity. For instance, compounds structurally related to this compound showed promising results in reducing inflammation in carrageenan-induced edema models .
  • Structure-Activity Relationship (SAR) :
    The structure-activity relationship studies revealed that modifications to the chloroacetyl group could enhance or diminish the biological activity of the compound. This insight is crucial for optimizing derivatives for specific therapeutic applications .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Findings
Tert-butyl carbamateModerateUsed as a protecting group; less reactive than chloroacetyl derivatives.
Chloroacetyl chlorideHighHighly reactive; used in synthesis but not directly studied for biological activity.
Related carbamatesVariableSome exhibit anti-inflammatory properties; SAR studies ongoing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate
Reactant of Route 2
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Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate

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